4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives has been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of “4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide” is complex and allows for diverse applications in scientific research. The presence of a pyrido[2,3-d]pyrimidine core is a common feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide” involve cyclization processes. For instance, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Chemical Properties and Reactivity
- Sulfur Inversion in Thioether Ligands: The related compound 4-chlorobenzyl 2-pyridyl sulfide shows interesting chemical behavior. It undergoes sulfur inversion when reacting with certain ruthenium complexes, leading to the formation of various isomers. This indicates potential use in exploring stereogenic centers and chiral chemistry (Tresoldi et al., 2002).
Synthesis and Structural Studies
- Synthesis of Thienopyrimidines: A study on substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, which are structurally related to the compound , highlighted the methods for their synthesis and comparison of their properties with isomeric thienopyrimidinones and benzo isosteres. This is relevant for understanding the synthesis routes and property variations of similar compounds (Zadorozhny et al., 2010).
Pharmaceutical Research
- Antimicrobial and Antitubercular Activities: Pyrimidine derivatives, similar to the compound , have been synthesized and tested for antimicrobial and antitubercular activities. These studies indicate the potential application of such compounds in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Nonlinear Optics and Material Science
- Nonlinear Optical Properties: Research on thiopyrimidine derivatives has explored their electronic, linear, and nonlinear optical properties. This suggests possible applications in the fields of material science and nonlinear optics, particularly for compounds with a pyrimidine ring structure (Hussain et al., 2020).
Advanced Polymer Materials
- Polyamide-Imides Incorporating Sulfur Linkages: The synthesis of organic-soluble polyamide-imides incorporating sulfur linkages (related to the sulfur component in the compound of interest) has been explored. These materials exhibit outstanding solubility and thermal stability, suggesting potential applications in high-performance polymers (Shockravi et al., 2009).
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-pyrrolidin-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4S2/c1-13-11-14(2)24-21-17(13)18-19(29-21)20(27-9-3-4-10-27)26-22(25-18)28-12-15-5-7-16(23)8-6-15/h5-8,11H,3-4,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIZCKVZHAPNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC4=CC=C(C=C4)Cl)N5CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.